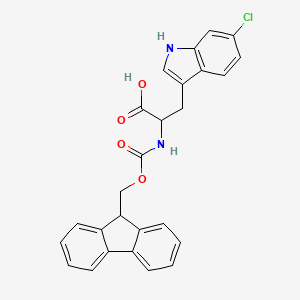
Fmoc-6-chloro-DL-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-6-chloro-DL-tryptophan is not directly mentioned in the provided papers. However, the papers discuss related compounds, such as Fmoc-protected amino acids, which are used in peptide synthesis. Fmoc (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis, and it is typically removed under basic conditions. The chloro-tryptophan derivative would be an analog of tryptophan with a chlorine substituent, which could potentially alter its chemical and physical properties, as well as its reactivity in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, such as the blue fluorescent amino acid l-4-cyanotryptophan (W4CN), has been reported using an enantioselective phase transfer-catalyzed alkylation . Although the synthesis of Fmoc-6-chloro-DL-tryptophan is not described, the methods used for W4CN could potentially be adapted for the synthesis of chlorinated tryptophan derivatives by introducing a chlorine atom at the appropriate position on the indole ring of tryptophan.
Molecular Structure Analysis
The molecular structure of Fmoc-6-chloro-DL-tryptophan would include the tryptophan core with a chlorine atom at the 6-position of the indole ring. The Fmoc group would be attached to the nitrogen of the amino group, protecting it during peptide synthesis. The presence of the chlorine atom could influence the electronic properties of the indole ring and affect the molecule's overall reactivity .
Chemical Reactions Analysis
While the specific chemical reactions of Fmoc-6-chloro-DL-tryptophan are not detailed in the provided papers, the Fmoc group is known to be stable under acidic conditions and is removed under basic conditions during peptide synthesis. The chlorine substituent could make the indole ring more electrophilic, potentially affecting its susceptibility to nucleophilic attacks during chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-6-chloro-DL-tryptophan would likely be influenced by the presence of the chlorine atom and the Fmoc protective group. Chlorine could increase the molecule's hydrophobicity and potentially alter its absorption and fluorescence properties. The Fmoc group would make the molecule larger and more hydrophobic compared to the free amino acid. These properties are important when considering the solubility and stability of the compound during peptide synthesis and its behavior in biological systems .
科学的研究の応用
Tryptophan Derivative Radiotracers in Disease Imaging
Fmoc-6-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid involved in various physiological processes. Research has shown that imaging tryptophan uptake and metabolism using tryptophan derivative positron emission tomography (PET) radiotracers can play a crucial role in understanding and diagnosing multiple disease processes, particularly cancer. Fmoc-6-chloro-DL-tryptophan, as a tryptophan derivative, may have potential applications in the development of F-18-labeled tryptophan-based radiotracers. These radiotracers have been evaluated preclinically and show promise for tumor imaging and assessing key enzymes of the kynurenine pathway, which are involved in tumoral immune resistance. F-18-labeled tryptophan tracers share common transport mechanisms and biodistribution characteristics, making them candidates for PET imaging in human diseases (John et al., 2019).
Role in Tryptophan Metabolism and Disease Associations
Tryptophan metabolism via the kynurenine pathway (KP) is linked to various diseases. The KP involves several enzymes and metabolites that are neuroactive and can lead to neurodegeneration or neuroprotection. Genetic alterations in the enzymes of this pathway have been associated with neurodegenerative diseases, psychiatric disorders, and immune responses. Fmoc-6-chloro-DL-tryptophan, as a tryptophan derivative, may be relevant in studies focusing on these genetic alterations and their disease associations (Boros et al., 2018).
Tryptophan in Cardio-Metabolic Risk and Disease
Tryptophan metabolism through the kynurenine pathway has been linked to cardio-metabolic risk, with its metabolites playing roles in diabetes mellitus, metabolic syndrome, and cardiovascular diseases. Given the importance of tryptophan derivatives in this pathway, Fmoc-6-chloro-DL-tryptophan may have applications in research focused on the interplay between KP metabolites and these diseases. Understanding the roles of tryptophan derivatives in this context could offer insights into diagnosing and assessing the cardiometabolic risk for patients (Kiluk et al., 2021).
特性
IUPAC Name |
3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGPPBWOOAVEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-6-chloro-DL-tryptophan | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

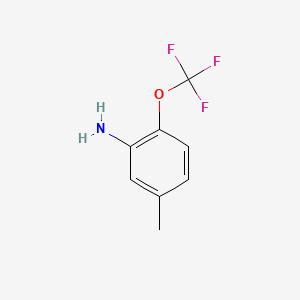
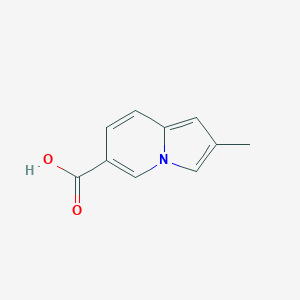
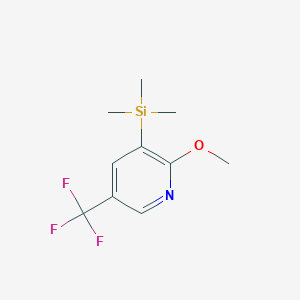

![4'-Nitro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1322065.png)

![2-Benzyl-5-methoxy-1H-benzo[D]imidazole](/img/structure/B1322068.png)
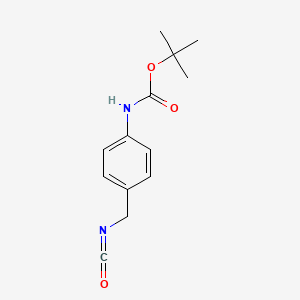
![3H-Spiro[2-benzofuran-1,3'-pyrrolidine]](/img/structure/B1322070.png)
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)



